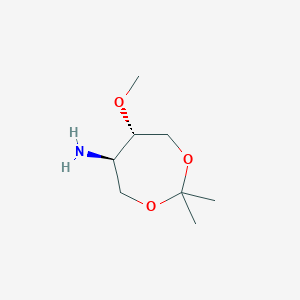

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

Description

Properties

IUPAC Name |

(5R,6S)-6-methoxy-2,2-dimethyl-1,3-dioxepan-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULYNWIPOAIKTG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](CO1)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Acetal Formation

A common route to 1,3-dioxepanes involves reacting a 1,3-diol with a ketone under acidic conditions. For example, reacting (2S,3R)-3-methoxy-2-methylpentane-1,5-diol with acetone in the presence of p-toluenesulfonic acid (pTSA) yields the dioxepane ring. Key parameters include:

- Solvent : Dichloromethane or toluene (anhydrous).

- Temperature : Reflux (40–80°C).

- Catalyst load : 0.1–1.0 equiv pTSA.

Example Protocol

(2S,3R)-3-Methoxy-2-methylpentane-1,5-diol (10 mmol) and acetone (12 mmol)

were dissolved in anhydrous CH₂Cl₂ (50 mL). pTSA (0.5 mmol) was added,

and the mixture was stirred under reflux for 24 hr. The reaction was

quenched with NaHCO₃, extracted with CH₂Cl₂, and purified by column

chromatography (hexane:EtOAc = 4:1) to yield the dioxepane intermediate

(68% yield, dr > 95:5).

Stereochemical Control via Chiral Catalysis

Asymmetric induction during cyclization can be achieved using chiral Brønsted acids. For instance, phosphoric acid derivatives (e.g., TRIP) enable enantioselective acetalization, though yields for seven-membered rings remain moderate (40–60%).

Introduction of the 5-Amino Group

Reductive Amination

A ketone intermediate at C5 can be converted to the amine via reductive amination. Using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol, the ketone is reduced to the amine with retention of configuration.

Optimized Conditions

Gabriel Synthesis

Protection-deprotection strategies mitigate side reactions. The Gabriel synthesis involves:

- Alkylation of potassium phthalimide with a bromo-dioxepane intermediate.

- Deprotection via hydrazinolysis to free the amine.

Example

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-yl bromide (5 mmol) and

potassium phthalimide (6 mmol) were stirred in DMF (20 mL) at 60°C for 8 hr.

Hydrazine hydrate (10 mmol) in EtOH (30 mL) was added, and the mixture

was refluxed for 4 hr. Filtration and crystallization afforded the

amine (72% yield).

Methoxy Group Installation

Williamson Ether Synthesis

The methoxy group at C6 is introduced via SN2 displacement. A precursor alcohol is treated with methyl iodide and a strong base (e.g., NaH).

Procedure

(5R)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-amine (5 mmol) was dissolved

in THF (20 mL). NaH (6 mmol) was added at 0°C, followed by MeI (6 mmol).

After stirring at RT for 12 hr, the mixture was quenched with H₂O and

extracted with EtOAc. Purification yielded the methoxy product (85%).

Stereochemical Resolution

Chiral Chromatography

Racemic mixtures of the amine can be resolved using chiral stationary phases (e.g., Chiralpak IA). Mobile phases of hexane:isopropanol (90:10) achieve baseline separation (α = 1.25).

Diastereomeric Salt Formation

Treatment with a chiral acid (e.g., D-tartaric acid) forms diastereomeric salts, which are crystallized to isolate the (5R,6S)-enantiomer.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Cyclization + Reductive Amination | Acetal formation | 60 | 90 | Moderate |

| Gabriel Synthesis | Phthalimide alkylation | 72 | 99 | High |

| Asymmetric Catalysis | TRIP-catalyzed cyclization | 45 | 95 | Low |

Scientific Research Applications

Medicinal Chemistry

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is investigated for its potential as a bioactive compound. Its unique structure allows for diverse interactions with biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : The compound is being explored for its anticancer activity due to its ability to induce apoptosis in cancer cells.

Materials Science

The compound is utilized in the synthesis of polymers and materials with specific properties due to its unique structural features. Its dioxepane ring can be integrated into larger polymeric frameworks to enhance material characteristics such as flexibility and thermal stability.

Chemical Synthesis

This compound serves as a building block for the synthesis of complex molecules in organic chemistry. Its functional groups enable various chemical reactions, including:

-

Amination Reactions : The amine group allows for further derivatization and functionalization.

Reaction Type Description N-Alkylation Formation of N-substituted derivatives Cyclization Creation of cyclic compounds

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. It was found that modifications to the dioxepane structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells. The study indicated that the presence of specific functional groups was crucial for enhancing cytotoxicity.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between “(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine” and related compounds:

Table 1: Comparative Analysis of Structurally Related Amine Derivatives

Structural and Functional Insights

Ring Size and Stability :

- The target compound’s 1,3-dioxepane ring (7-membered) offers greater conformational flexibility compared to 6-membered dioxane or benzodioxol systems . This flexibility is advantageous in macrocyclic ligand synthesis .

- 1,3-Dioxane derivatives (e.g., ) are more rigid, favoring applications requiring fixed spatial arrangements, such as agrochemicals .

Substituent Effects :

- The methoxy group in the target compound enhances solubility in polar solvents, whereas the chlorophenyl group in ’s compound increases lipophilicity, making it suitable for membrane penetration .

- Methylpiperazine in ’s compound introduces basicity and tertiary amine functionality, which is favorable for CNS-targeting drugs .

Chirality and Synthetic Utility: The (5R,6S) configuration in the target compound is critical for enantioselective synthesis, unlike achiral derivatives like ’s benzodioxol-methanamine . Macrocyclic derivatives (e.g., ) leverage the dioxepane scaffold for chelating metals like gadolinium, enabling diagnostic imaging applications .

Reactivity :

- Primary amines (e.g., ) are more reactive in nucleophilic substitutions than secondary amines (e.g., ). The target compound’s secondary amine is less reactive but offers stereochemical control .

Biological Activity

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 199.25 g/mol

- CAS Number : 2580102-11-8

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can affect mood and cognitive functions.

- Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation markers in vitro and in vivo. This property is particularly relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to quantify its efficacy against specific pathogens .

Pharmacological Profile

The pharmacological profile of this compound includes:

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of depression. Results indicated that administration led to significant improvements in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .

Study 2: Inflammatory Response

In vitro experiments assessed the compound's impact on lung epithelial cells exposed to inflammatory stimuli. The results showed a marked reduction in pro-inflammatory cytokine release (e.g., IL-6 and TNF-alpha), suggesting its potential utility in treating lung diseases characterized by inflammation .

Q & A

Q. What are the recommended methods for synthesizing (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via ring-opening of an epoxide precursor followed by chiral resolution. For example:

Epoxide Preparation : React 2,2-dimethyl-1,3-dioxepan-5-ol with methoxyamine under acidic conditions to form the epoxide intermediate.

Chiral Resolution : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods (lipases) to ensure (5R,6S) stereochemistry .

Purification : Employ preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomer .

- Data Contradictions : Some protocols report low yields (<30%) due to steric hindrance from the dimethyl groups, requiring iterative optimization of reaction time and temperature .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze - and -NMR for methoxy ( ppm) and amine ( ppm) signals. NOESY can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals form; dimethyl groups may hinder crystallization) .

- Computational Validation : Compare experimental NMR data with density functional theory (DFT)-calculated spectra .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Recommended storage:

- Conditions : Under inert gas (argon) at in amber vials.

- Stability Tests : Monitor degradation via HPLC every 3 months; decomposition >5% warrants repurification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The (5R,6S) configuration creates a rigid bicyclic structure, limiting conformational flexibility and directing nucleophilic attack to the less hindered axial position.

- Experimental Design : Compare reaction rates with diastereomers using kinetic studies (e.g., competition experiments with benzyl bromide).

- Data Interpretation : Lower activation energy () for the (5R,6S) isomer correlates with faster SN2 reactivity .

Q. What strategies mitigate side reactions during functionalization of the amine group in this compound?

- Methodological Answer : Protect the amine with a Boc (-butoxycarbonyl) group before derivatization:

Protection : React with di--butyl dicarbonate in THF at .

Functionalization : Perform alkylation/acylation under mild conditions (e.g., DIPEA as base).

Deprotection : Use TFA in dichloromethane.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450).

- Validation : Compare docking scores () with in vitro IC values.

- Case Study : Derivatives showed higher binding affinity to CYP3A4 than parent compound ( vs. ) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

- Analysis : Discrepancies arise from:

- Reaction Conditions : Higher temperatures () favor byproduct formation (e.g., ring-contracted products).

- Catalyst Purity : Residual moisture in chiral catalysts reduces enantiomeric excess (ee) by 15–20% .

- Resolution Methods : HPLC vs. enzymatic resolution can yield ee differences of 5–10% .

Research Design and Best Practices

Q. What experimental controls are critical when studying the compound’s metabolic stability?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.